molecular formula C22H26F3N3O B12972226 2,4-Dimethyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

2,4-Dimethyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide

Cat. No.: B12972226
M. Wt: 405.5 g/mol
InChI Key: XNSTXKVVKNMWBJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide is a synthetic organic compound It is characterized by the presence of a benzamide core substituted with dimethyl groups and a trifluoromethyl group, along with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide typically involves multi-step organic reactions. One common route may include:

    Formation of the Benzamide Core: Starting with 2,4-dimethylbenzoic acid, it is converted to the corresponding benzoyl chloride using thionyl chloride (SOCl₂).

    Amidation Reaction: The benzoyl chloride is then reacted with an amine, such as 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, under basic conditions to form the benzamide.

    Purification: The crude product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions may target the amide group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Alcohols, ketones.

    Reduction Products: Amines.

    Substitution Products: Derivatives with substituted trifluoromethyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Used in the synthesis of advanced materials with specific properties.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules.

Medicine

    Drug Development: Potential lead compound for the development of pharmaceuticals targeting specific pathways.

Industry

    Polymer Synthesis: Utilized in the production of specialty polymers with unique characteristics.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity. The piperazine moiety may facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethyl-N-(4-(methylamino)-3-(trifluoromethyl)phenyl)benzamide
  • 2,4-Dimethyl-N-(4-(piperidin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide

Uniqueness

The presence of the 4-methylpiperazin-1-yl group distinguishes it from other similar compounds, potentially offering unique pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C22H26F3N3O

Molecular Weight

405.5 g/mol

IUPAC Name

2,4-dimethyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C22H26F3N3O/c1-15-4-7-19(16(2)12-15)21(29)26-18-6-5-17(20(13-18)22(23,24)25)14-28-10-8-27(3)9-11-28/h4-7,12-13H,8-11,14H2,1-3H3,(H,26,29)

InChI Key

XNSTXKVVKNMWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C

Origin of Product

United States

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